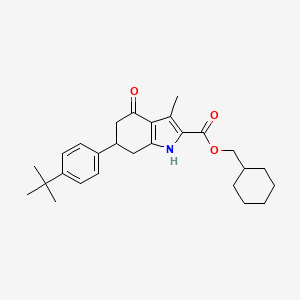

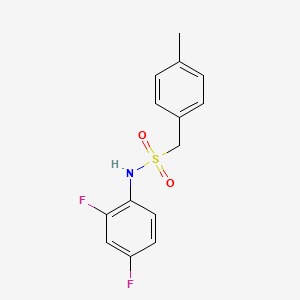

![molecular formula C18H13IN2O3S B4585415 N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide](/img/structure/B4585415.png)

N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide involves multi-step chemical processes that often start from readily available precursors such as amino acids, nitro compounds, and various organometallic reagents. One approach includes the synthesis of fluorescent crosslinked aromatic polyamides containing thiophene and furane groups through self-condensation processes, where the vinyl side groups play a crucial role in the crosslinking mechanism, leading to materials with significant fluorescence (Sánchez et al., 2015). Another relevant synthesis method involves the palladium-catalyzed aminocarbonylation of aryl halides using N-substituted formamides, showcasing the versatility of palladium catalysis in incorporating carbonyl functionalities under carbon-monoxide-free conditions (Sawant et al., 2011).

Molecular Structure Analysis

Molecular structure analysis of compounds like N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide typically employs techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry. These analyses reveal intricate details about the molecular geometry, including bond lengths, angles, and the presence of specific functional groups that contribute to the molecule's reactivity and properties. For instance, the crystal structure of related compounds shows strong intramolecular hydrogen bonding and the strategic positioning of iodine and nitro groups that influence molecular packing and stability (Wardell et al., 2005).

Chemical Reactions and Properties

N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide participates in a variety of chemical reactions, including palladium-catalyzed cross-coupling reactions, which are essential for the synthesis of complex organic molecules with potential antibacterial activities (Siddiqa et al., 2022). The presence of the iodophenyl group allows for selective functionalization via nucleophilic aromatic substitution, offering pathways to diverse chemical modifications.

Wissenschaftliche Forschungsanwendungen

Nickel-Catalyzed Carbodifunctionalization of N-Vinylamides

This study highlights a nickel-catalyzed tandem reaction of N-vinylamides with arylboronic acids and bromodifluoroacetate, producing protected α,α-difluoro-γ-amino acid esters. The process showcases the utility of amide carbonyl groups in peptide chemistry and protein engineering, indicating potential applications of N-vinylamide derivatives in synthesizing complex bioactive molecules (Yang et al., 2020).

Fluorescent Crosslinked Aromatic Polyamides

Research into new fluorescent crosslinked aromatic polyamides containing phenylen, thiophene, and furane groups reveals their synthesis via self-condensation, using phosphorylation methods. These materials, characterized by high emission fluorescence and thermal responsiveness, exhibit potential for heat-sensitive device applications, suggesting the role of N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide in developing advanced polymeric materials (Sánchez et al., 2015).

Palladium-Catalyzed Aminocarbonylation

The carbon-monoxide-free aminocarbonylation of various N-substituted formamides with aryl iodides and bromides, using palladium acetate and Xantphos, demonstrates a broad substrate scope. This methodology, eliminating the need for toxic carbon monoxide, underscores the significance of N-substituted formamides (and by extension, related compounds) in synthesizing amides under mild conditions, highlighting potential applications in pharmaceutical and materials chemistry (Sawant et al., 2011).

Eigenschaften

IUPAC Name |

N-[(E)-3-(4-iodoanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13IN2O3S/c19-12-5-7-13(8-6-12)20-17(22)15(11-14-3-2-10-25-14)21-18(23)16-4-1-9-24-16/h1-11H,(H,20,22)(H,21,23)/b15-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUTOFVOVFMPYAL-RVDMUPIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3=CC=C(C=C3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)C(=O)N/C(=C/C2=CC=CS2)/C(=O)NC3=CC=C(C=C3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13IN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1E)-3-[(4-iodophenyl)amino]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]furan-2-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

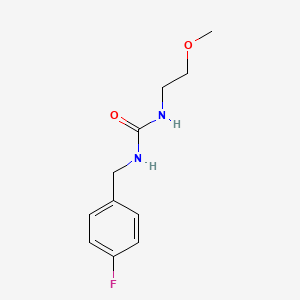

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[2-(4-chlorophenoxy)ethyl]acetamide](/img/structure/B4585346.png)

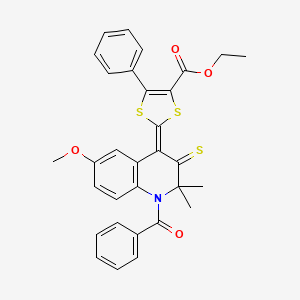

![1-{2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}-4-methylpiperazine](/img/structure/B4585351.png)

![ethyl 2-[({[4-(methylsulfonyl)-2-nitrophenyl]thio}acetyl)oxy]benzoate](/img/structure/B4585357.png)

![2-{4-[2-(4-biphenylyloxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4585361.png)

![6-cyclopropyl-8-(difluoromethyl)-2-(propylamino)pyrido[3',2':4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin-4(5H)-one](/img/structure/B4585367.png)

![2-{3-[2-cyano-2-(3-nitrophenyl)vinyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B4585383.png)

![1-ethyl-N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4585405.png)